Cas no 1396758-53-4 (1-(2H-1,3-benzodioxole-5-carbonyl)-N-(3-methanesulfonamidophenyl)azetidine-3-carboxamide)

1-(2H-1,3-benzodioxole-5-carbonyl)-N-(3-methanesulfonamidophenyl)azetidine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- AKOS024533033
- 1-(2H-1,3-benzodioxole-5-carbonyl)-N-(3-methanesulfonamidophenyl)azetidine-3-carboxamide
- 1-(1,3-benzodioxole-5-carbonyl)-N-[3-(methanesulfonamido)phenyl]azetidine-3-carboxamide
- F6125-2474
- 1396758-53-4
- VU0532812-1
- 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide
-
- インチ: 1S/C19H19N3O6S/c1-29(25,26)21-15-4-2-3-14(8-15)20-18(23)13-9-22(10-13)19(24)12-5-6-16-17(7-12)28-11-27-16/h2-8,13,21H,9-11H2,1H3,(H,20,23)
- InChIKey: RSAOSJVIJFFLSG-UHFFFAOYSA-N
- ほほえんだ: S(C)(NC1=CC=CC(=C1)NC(C1CN(C(C2=CC=C3C(=C2)OCO3)=O)C1)=O)(=O)=O
計算された属性
- せいみつぶんしりょう: 417.09945651g/mol
- どういたいしつりょう: 417.09945651g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 29
- 回転可能化学結合数: 5
- 複雑さ: 733
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 122Ų
1-(2H-1,3-benzodioxole-5-carbonyl)-N-(3-methanesulfonamidophenyl)azetidine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6125-2474-20μmol |
1-(2H-1,3-benzodioxole-5-carbonyl)-N-(3-methanesulfonamidophenyl)azetidine-3-carboxamide |
1396758-53-4 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6125-2474-10mg |
1-(2H-1,3-benzodioxole-5-carbonyl)-N-(3-methanesulfonamidophenyl)azetidine-3-carboxamide |
1396758-53-4 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6125-2474-10μmol |
1-(2H-1,3-benzodioxole-5-carbonyl)-N-(3-methanesulfonamidophenyl)azetidine-3-carboxamide |
1396758-53-4 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6125-2474-1mg |
1-(2H-1,3-benzodioxole-5-carbonyl)-N-(3-methanesulfonamidophenyl)azetidine-3-carboxamide |
1396758-53-4 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6125-2474-4mg |
1-(2H-1,3-benzodioxole-5-carbonyl)-N-(3-methanesulfonamidophenyl)azetidine-3-carboxamide |
1396758-53-4 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6125-2474-2μmol |
1-(2H-1,3-benzodioxole-5-carbonyl)-N-(3-methanesulfonamidophenyl)azetidine-3-carboxamide |
1396758-53-4 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6125-2474-3mg |
1-(2H-1,3-benzodioxole-5-carbonyl)-N-(3-methanesulfonamidophenyl)azetidine-3-carboxamide |
1396758-53-4 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6125-2474-25mg |
1-(2H-1,3-benzodioxole-5-carbonyl)-N-(3-methanesulfonamidophenyl)azetidine-3-carboxamide |
1396758-53-4 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6125-2474-30mg |
1-(2H-1,3-benzodioxole-5-carbonyl)-N-(3-methanesulfonamidophenyl)azetidine-3-carboxamide |
1396758-53-4 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6125-2474-50mg |
1-(2H-1,3-benzodioxole-5-carbonyl)-N-(3-methanesulfonamidophenyl)azetidine-3-carboxamide |
1396758-53-4 | 50mg |
$160.0 | 2023-09-09 |
1-(2H-1,3-benzodioxole-5-carbonyl)-N-(3-methanesulfonamidophenyl)azetidine-3-carboxamide 関連文献
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
10. Book reviews
1-(2H-1,3-benzodioxole-5-carbonyl)-N-(3-methanesulfonamidophenyl)azetidine-3-carboxamideに関する追加情報
1-(2H-1,3-Benzodioxole-5-carbonyl)-N-(3-methanesulfonamidophenyl)azetidine-3-carboxamide: A Comprehensive Overview
1-(2H-1,3-Benzodioxole-5-carbonyl)-N-(3-methanesulfonamidophenyl)azetidine-3-carboxamide, identified by the CAS number 1396758-53-4, is a complex organic compound with significant potential in the field of pharmaceutical research and development. This compound belongs to the class of azetidine derivatives, which have garnered considerable attention due to their unique structural properties and bioactivity profiles.
The molecular structure of this compound is characterized by a benzodioxole moiety attached to an azetidine ring via a carbonyl group. The benzodioxole group, a derivative of benzene with two oxygen atoms in a dioxole arrangement, contributes to the compound's aromatic stability and potential for hydrogen bonding interactions. The azetidine ring, a four-membered cyclic amine, is known for its rigidity and ability to form diverse stereochemical configurations, making it a valuable scaffold in drug design.
Recent studies have highlighted the importance of azetidine derivatives in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. The integration of a methanesulfonamide group at the phenyl ring further enhances the compound's pharmacokinetic properties, including improved solubility and bioavailability. This modification also introduces additional hydrogen bonding capabilities, which are crucial for interactions with biological targets.
In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitutions, amide bond formations, and oxidation reactions. The use of advanced catalytic systems and stereo-selective methodologies has enabled researchers to optimize the synthesis pathway, ensuring high yields and purity levels.
From a pharmacological perspective, 1-(2H-1,3-Benzodioxole-5-carbonyl)-N-(3-methanesulfonamidophenyl)azetidine-3-carboxamide has demonstrated promising activity in preclinical models targeting various disease states. For instance, studies have shown its potential as an inhibitor of protein kinases involved in cancer cell proliferation and signaling pathways. Additionally, its ability to modulate other key enzymes makes it a versatile candidate for diverse therapeutic applications.
The incorporation of the benzodioxole group also imparts antioxidant properties to the compound, which could be beneficial in treating oxidative stress-related conditions such as neurodegenerative diseases. Recent research has emphasized the role of such compounds in mitigating inflammation and oxidative damage at cellular levels.
In terms of safety and toxicity profiles, preliminary assessments indicate that this compound exhibits low acute toxicity in animal models. However, further long-term studies are required to fully evaluate its safety profile for human use.
The development of this compound represents a significant advancement in the field of medicinal chemistry. Its unique structural features and promising biological activities position it as a strong candidate for further exploration in clinical settings.
1396758-53-4 (1-(2H-1,3-benzodioxole-5-carbonyl)-N-(3-methanesulfonamidophenyl)azetidine-3-carboxamide) 関連製品
- 1805151-17-0(Ethyl 3-bromo-5-methoxypyridine-2-acetate)
- 946327-95-3(3-chloro-N-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylbenzamide)
- 2229198-85-8(2-(1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}cyclobutyl)acetic acid)
- 916056-79-6(Reproxalap)
- 2148629-35-8(2-{(tert-butoxy)carbonylamino}-5-hydroxy-4,4-dimethylpentanoic acid)
- 71922-62-8(ethyl 2-(cyclopropylamino)acetate)
- 1354929-33-1(N-(cyanomethyl)-2-(pyridin-3-yl)-1,3-thiazole-4-carboxamide)
- 85661-09-2(O-2-(4-chlorophenyl)ethylhydroxylamine)
- 2171848-43-2(4,4,4-tribromo-2,2-difluoro-3-hydroxybutanoic acid)
- 1805582-65-3(3-Bromo-6-cyano-2-ethylphenylacetic acid)



